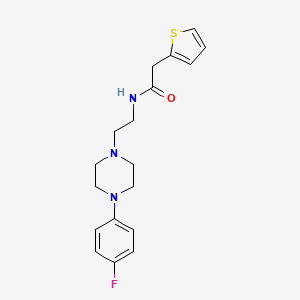

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as FET, is a chemical compound used in scientific research. FET is a member of the piperazine class of compounds and has been found to have potential therapeutic effects on various diseases.

Scientific Research Applications

Fe-catalyzed Synthesis

R. N. Shakhmaev, A. Sunagatullina, and V. Zorin (2016) detailed the Fe-catalyzed synthesis of flunarizine and its isomers, highlighting a method for producing compounds with vasodilating effects and antihistamine activity, which are used to treat migraines and epilepsy. This study demonstrates the importance of metal-catalyzed amination in the synthesis of complex organic compounds, including those with a piperazine backbone similar to the compound (Shakhmaev et al., 2016).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

G. Stoilkova, P. Yonova, and K. Ananieva (2014) synthesized and evaluated piperazine derivatives as potential herbicides and plant growth regulators. This research identifies structure-activity relationships and demonstrates the herbicidal and cytokinin-like activities of compounds with a piperazine ring, providing insights into their utility in agricultural sciences (Stoilkova et al., 2014).

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

V. Varshney, N. Mishra, P. Shukla, and D. Sahu (2009) synthesized a series of compounds exhibiting significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This study underscores the potential of piperazine derivatives in developing new antibacterial agents, which could be relevant for compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Varshney et al., 2009).

Antitumor Activity of Marine Actinobacterium Metabolites

M. P. Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., including compounds with a piperazine structure. These metabolites displayed cytotoxic activities, indicating the potential of similar compounds in cancer research (Sobolevskaya et al., 2007).

Discovery of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

K. Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which exhibits significant selectivity and improved oral absorption. This research illustrates the therapeutic potential of piperazine derivatives in treating diseases involving overexpression of ACAT-1, related to cholesterol metabolism (Shibuya et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs in an irreversible and non-competitive manner. It inhibits both ENT1 and ENT2, but it is more selective to ENT2 than to ENT1 . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. By inhibiting ENTs, it regulates extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .

Result of Action

The compound’s action results in the inhibition of ENTs, leading to a decrease in the transport of nucleosides and nucleoside analogues. This can affect nucleotide synthesis and chemotherapy, as well as the regulation of extracellular adenosine levels .

Action Environment

The structure-activity relationship of the compound suggests that modifications to its chemical structure could potentially lead to better ent2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUZKKPIEIKTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)

![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)